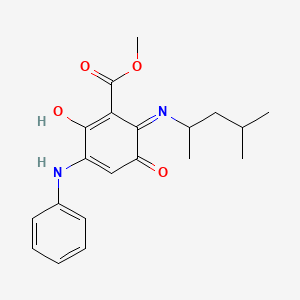
Methyl Carboxylate 6PPD-quinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl Carboxylate 6PPD-quinone is a derivative of the antioxidant compound N-(1,3-dimethylbutyl)-N’-phenyl-p-phenylenediamine (6PPD), which is widely used in rubber products, particularly in tires. This compound is formed through the oxidation of 6PPD and has been identified as a significant environmental pollutant due to its high toxicity to aquatic organisms .
準備方法
Synthetic Routes and Reaction Conditions: Methyl Carboxylate 6PPD-quinone is synthesized through the oxidation of 6PPD in the presence of ozone or other reactive oxygen species. The reaction typically involves the exposure of 6PPD to an oxidative environment, leading to the formation of the quinone structure .
Industrial Production Methods: The industrial production of this compound involves the controlled oxidation of 6PPD during the manufacturing process of rubber products. This process ensures the formation of the quinone derivative, which is then isolated and purified for further use .
化学反応の分析
Types of Reactions: Methyl Carboxylate 6PPD-quinone undergoes several types of chemical reactions, including:
Oxidation: The compound is formed through the oxidation of 6PPD.
Reduction: It can be reduced back to its precursor under specific conditions.
Substitution: The quinone structure allows for various substitution reactions.
Common Reagents and Conditions:
Oxidation: Ozone, hydrogen peroxide, and other reactive oxygen species.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound.
Reduction: Conversion back to 6PPD.
Substitution: Formation of various substituted quinone derivatives.
科学的研究の応用
Chemical Structure and Formation
Methyl Carboxylate 6PPD-quinone is formed through the oxidation of 6PPD when it reacts with ozone in the atmosphere. This process generates various oxidized products, among which this compound is a prominent derivative. The structure includes a quinone moiety that contributes to its reactivity and biological activity, making it a subject of extensive research in environmental toxicology.
Environmental Impact and Toxicity
The primary application of this compound lies in its role as a contaminant in aquatic environments. It has been linked to significant ecological consequences, particularly through its acute toxicity to fish species. Research indicates that the compound can cause mortality in coho salmon at concentrations as low as 41–95 ng/L, leading to widespread fish kills during rainfall events when tire wear particles are washed into waterways . The acute lethal concentration (LC50) for coho salmon has been reported at approximately 0.79 µg/L .
Case Studies on Toxicity
- Coho Salmon Studies : Intensive studies have demonstrated that this compound disrupts the blood-brain barrier in coho salmon, resulting in acute mortality. The compound's toxicity has been characterized through various exposure scenarios, revealing substantial risks to juvenile fish .
- Estuarine Fish Sensitivity : Recent studies have assessed the toxicity of this compound on estuarine-dependent species like red drum (Sciaenops ocellatus). These investigations aimed to determine the relative sensitivities of different life stages, indicating that while red drum are not acutely sensitive to the compound, further research is needed to understand potential sub-lethal effects .
Regulatory and Mitigation Strategies
Given the environmental risks associated with this compound, regulatory frameworks are being developed to address its presence in urban runoff. Strategies include:
- Synthetic Modifications : Research is ongoing into modifying the chemical structure of 6PPD to prevent the formation of its toxic quinone form during tire manufacturing .
- Pollution Control Measures : Understanding the pathways through which this compound enters aquatic environments is critical for developing effective mitigation strategies. This includes monitoring urban runoff and implementing best management practices in urban planning .
Future Research Directions
The ongoing investigation into this compound focuses on several key areas:
- Mechanisms of Toxicity : Further research is needed to elucidate the mechanisms by which this compound affects aquatic organisms at cellular and molecular levels.
- Broader Ecological Impacts : Studies should expand beyond coho salmon to include other fish species and aquatic organisms that may be affected by this contaminant.
- Long-term Environmental Monitoring : Continuous monitoring of this compound levels in various environmental compartments will aid in assessing its ecological impact over time .
作用機序
The mechanism of action of Methyl Carboxylate 6PPD-quinone involves its interaction with biological molecules, leading to oxidative stress and cellular damage. The compound targets various molecular pathways, including those involved in cellular respiration and antioxidant defense mechanisms. The formation of reactive oxygen species and subsequent oxidative damage is a key aspect of its toxic effects .
類似化合物との比較
6PPD: The precursor to Methyl Carboxylate 6PPD-quinone, widely used as an antioxidant in rubber products.
1,3-Diphenylguanidine: Another compound used in tire manufacturing with similar environmental concerns.
Comparison: this compound is unique due to its high toxicity and stability in the environment compared to its precursor 6PPD. While both compounds are used in the rubber industry, the quinone derivative poses a greater environmental risk due to its persistence and toxic effects on aquatic life .
特性
分子式 |
C20H24N2O4 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
methyl 3-anilino-2-hydroxy-6-(4-methylpentan-2-ylimino)-5-oxocyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C20H24N2O4/c1-12(2)10-13(3)21-18-16(23)11-15(19(24)17(18)20(25)26-4)22-14-8-6-5-7-9-14/h5-9,11-13,22,24H,10H2,1-4H3 |
InChIキー |
GERKAAFRDQLKCW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)N=C1C(=O)C=C(C(=C1C(=O)OC)O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















